methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate
CAS No.: 1967251-32-6
Cat. No.: VC11986025
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1967251-32-6 |
|---|---|
| Molecular Formula | C10H12N4O4 |
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) |
| Standard InChI Key | RDCUABZHIKKPOT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |
| Canonical SMILES | COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central imidazole ring substituted at positions 1, 4, and 5. Position 1 is occupied by a 2,6-dioxopiperidin-3-yl group, while positions 4 and 5 contain a carboxylate ester and an amino group, respectively. The imidazole core contributes to hydrogen-bonding interactions, critical for binding biological targets, while the dioxopiperidine moiety introduces conformational rigidity and potential for π-stacking interactions .
Key Structural Components
-
Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms, enabling participation in acid-base reactions and coordination with metal ions.
-
2,6-Dioxopiperidin-3-yl Group: A six-membered cyclic ketone derivative known for enhancing solubility and pharmacokinetic properties in drug candidates .
-
Methyl Ester and Amino Groups: The ester group at position 4 facilitates prodrug strategies, while the amino group at position 5 offers a site for further functionalization.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>O<sub>4</sub> |
| Molecular Weight | 252.23 g/mol |
| CAS Registry Number | 1967251-32-6 |
| IUPAC Name | Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate |
The molecular weight of 252.23 g/mol and polar functional groups suggest moderate solubility in polar aprotic solvents, a property advantageous for formulation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves multi-step reactions, as outlined in patents describing analogous compounds . A generalized approach includes:
-
Formation of the Imidazole Core: Cyclocondensation of α-amino ketones with aldehydes or nitriles under acidic or basic conditions.
-
Introduction of the Dioxopiperidine Moiety: Nucleophilic substitution or Mitsunobu reaction to attach the 2,6-dioxopiperidin-3-yl group to the imidazole nitrogen .
-
Esterification and Amination: Sequential protection/deprotection strategies to install the methyl ester and amino groups while preserving regioselectivity.
Optimization Challenges
-
Regioselectivity: Ensuring proper substitution on the imidazole ring requires careful control of reaction conditions, such as temperature and catalyst choice .
-
Purification: Chromatographic techniques (e.g., HPLC) are often necessary due to the compound’s polarity and similarity to byproducts.
Analytical Characterization
Spectroscopic and Chromatographic Methods
| Technique | Application |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Assigns proton and carbon environments; confirms substitution patterns. |
| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation pathways. |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity (>95% typical for research-grade material). |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ester group (e.g., replacing methyl with ethyl or tert-butyl) could enhance metabolic stability. Similarly, altering the dioxopiperidine ring’s substitution pattern may improve cereblon-binding affinity for PROTAC applications .
Formulation Development
Given its moderate solubility, nanoformulation or prodrug strategies (e.g., ester hydrolysis to the carboxylic acid) may improve bioavailability for in vivo studies.
Target Identification
High-throughput screening and chemoproteomics approaches are needed to identify novel targets beyond CDK4/6 and cytochrome P450 enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume